4-(4-methoxy-2-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely used in medicinal chemistry due to their versatile biological activities. The compound features a pyrrolidinone ring substituted with a 4-methoxy-2-methylphenyl group, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 4-(4-methoxy-2-methylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This intermediate is then used as a starting material for further functionalization to obtain the desired compound.
Chemical Reactions Analysis
4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents using appropriate nucleophiles.
Hydrolysis: The lactam ring can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for designing novel biologically active molecules with potential therapeutic applications.
Biological Studies: It serves as a model compound for studying the structure-activity relationship of pyrrolidinone derivatives.
Industrial Applications: The compound is used in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4-(4-methoxy-2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents . The non-planarity of the pyrrolidinone ring allows for efficient exploration of the pharmacophore space, contributing to its biological activity .
Comparison with Similar Compounds
4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives such as:
Pyrrolidin-2-one: A simpler analog without the methoxy and methyl substituents.
Pyrrolidin-2,5-dione: A derivative with an additional carbonyl group at the 5-position.
Prolinol: A hydroxylated derivative of pyrrolidine.
The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1366942-52-0 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.3 |
Purity |
95 |
Origin of Product |
United States |
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